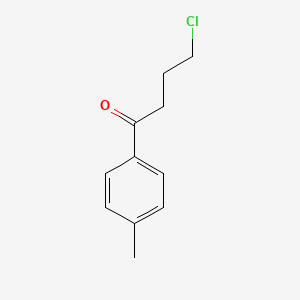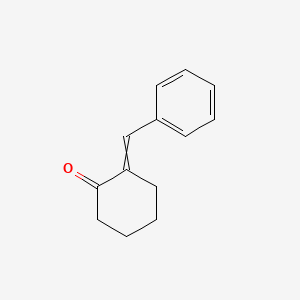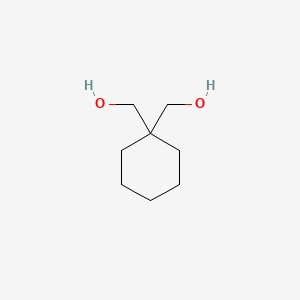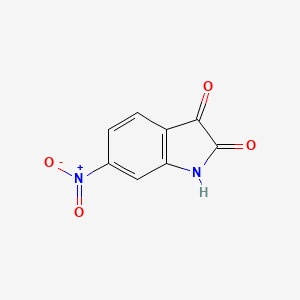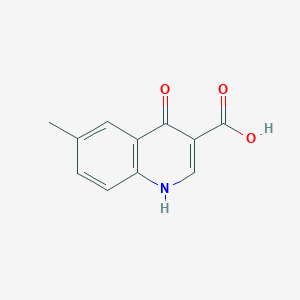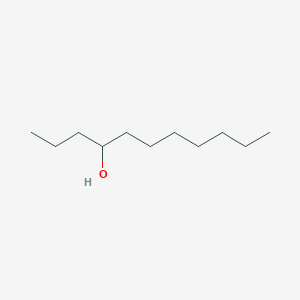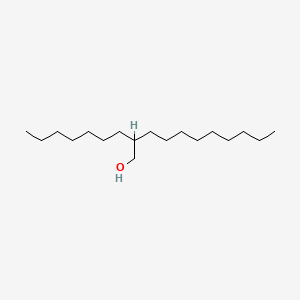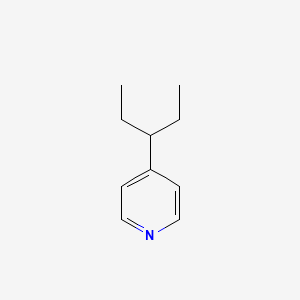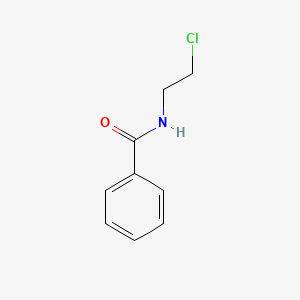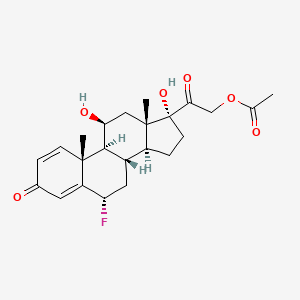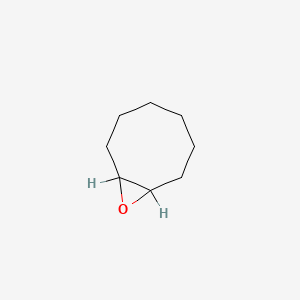
1,2-Epoxycyclooctane
概要
説明
1,2-Epoxycyclooctane, also known as 9-Oxabicyclo[6.1.0]nonane, is a chemical compound with the molecular formula C8H14O . It is also referred to by other names such as Cyclooctene Oxide . It is a crystalline solid .
Synthesis Analysis
1,2-Epoxycyclooctane can be synthesized from cyclooctene using a biocatalytic process. A novel immobilized Aspergillus niger lipase (ANL@ZnGlu-MNPs) was employed for the preparation of 1,2-epoxycyclooctane by oxidation of cyclooctene . The yield of the catalytic reaction needs to be further improved .
Molecular Structure Analysis
The molecular weight of 1,2-Epoxycyclooctane is 126.196 Da . The structure of this compound is available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
In the catalytic process of cyclooctene epoxidation, polyoxotungstates act as catalyst precursors, which decompose into the monomeric, dimeric and tetrameric peroxo species by reaction with hydrogen peroxide .
Physical And Chemical Properties Analysis
1,2-Epoxycyclooctane has a density of 1.0±0.1 g/cm3, a boiling point of 189.3±0.0 °C at 760 mmHg, and a vapour pressure of 0.8±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 40.8±3.0 kJ/mol and a flash point of 56.1±0.0 °C .
科学的研究の応用
Synthesis of Plastics
1,2-Epoxycyclooctane: is utilized in the production of epoxy resins, which are known for their high dielectric properties, stability over a wide temperature range, and resistance to heat and weather . These resins are employed in creating paint materials and film coatings, particularly in the fields of radio electronics and computer engineering.
Textile Industry
The compound is involved in the copolymerization processes with anhydride or lactone to synthesize linear polyesters, which are essential in the production of textiles . These polyesters are integral to the structure and function of various textile products.
Detergent Manufacturing
1,2-Epoxycyclooctane: can be used in the production of surfactants for detergents. Surfactants are crucial for the cleaning performance of detergents, providing soil absorption, emulsification, and reduction of water’s surface tension .
Environmental Impact Mitigation
Research is ongoing to develop methods for synthesizing epoxides, including 1,2-Epoxycyclooctane , in a manner that reduces energy consumption and carbon dioxide emissions. This is part of a broader effort to decrease the environmental impact of chemical manufacturing .
Polyester Production
1,2-Epoxycyclooctane: is potentially involved in the production of polyesters, which are used for fibers and composites in various industries, including construction and automotive . Innovations in polyester composites and recycling are areas of significant development.
作用機序
Target of Action
Cyclooctene oxide, also known as 1,2-Epoxycyclooctane, primarily targets the double bonds of cycloalkenes . The compound’s high reactivity towards these double bonds is due to the strain and rehybridization in its medium-sized ring .
Mode of Action
The interaction of Cyclooctene oxide with its targets involves the oxidation of cyclooctene to form 1,2-Epoxycyclooctane . This process is facilitated by the use of catalysts, such as molybdenum compounds, which increase the epoxide content in the oxidation products . The reaction is thought to proceed through a concerted mechanism .
Biochemical Pathways
The primary biochemical pathway affected by Cyclooctene oxide is the oxidative cleavage of cycloalkenes . This pathway leads to the production of dicarboxylic acids, which are major intermediates for the manufacture of important polyesters and polyamide materials .
Pharmacokinetics
It’s known that the compound’s high reactivity and the presence of catalysts can influence its bioavailability .
Result of Action
The molecular and cellular effects of Cyclooctene oxide’s action include the formation of 1,2-Epoxycyclooctane and the production of dicarboxylic acids . These acids are used in various applications, including the production of polyesters, polyamide materials, lubricants, fibers, cosmetics, pesticides, pharmaceuticals, and plasticizers .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Cyclooctene oxide. For instance, the presence of catalysts can enhance the compound’s reactivity and increase the yield of the desired products . Additionally, the reaction conditions, such as temperature and substrate concentration, can also affect the compound’s action .
Safety and Hazards
将来の方向性
1,2-Epoxycyclooctane based on cyclooctene can be used to design epoxy resins exhibiting fairly high dielectric properties, stability over a wide temperature range, and a high heat and weather resistance. They are used in the production of paint materials and film coatings for radio electronics and computer engineering . The use of biocatalysts in the synthesis of epoxides by olefins has received extensive attention due to mild reaction conditions, environmental friendliness, excellent selectivity, and sustainability .
特性
IUPAC Name |
9-oxabicyclo[6.1.0]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-4-6-8-7(9-8)5-3-1/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELPJGOMEMRMPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2C(O2)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20951267 | |
| Record name | 9-Oxabicyclo[6.1.0]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20951267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystalline solid; [Alfa Aesar MSDS] | |
| Record name | 1,2-Epoxycyclooctane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19213 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,2-Epoxycyclooctane | |
CAS RN |
286-62-4, 4925-71-7 | |
| Record name | Cyclooctene oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=286-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Epoxycyclooctane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000286624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-9-Oxabicyclo(6.1.0)nonane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004925717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Epoxycyclooctane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59878 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Oxabicyclo[6.1.0]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20951267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-epoxycyclooctane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.465 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-EPOXYCYCLOOCTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27GZC8IY6U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

